5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
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Overview
Description
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of a tert-butyl group, dichlorophenyl group, ethoxybenzene, and a sulfonamide functional group
Preparation Methods
The synthesis of 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting an appropriate amine with a sulfonyl chloride under basic conditions.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide include:
- 5-tert-butyl-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide
- 5-tert-butyl-N-(3,4-dichlorophenyl)-2-(phenylmethyl)-3-pyrazolecarboxamide
These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and biological activities. The unique combination of functional groups in this compound makes it distinct and potentially useful for specific applications.
Properties
IUPAC Name |
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3S/c1-5-24-16-7-6-12(18(2,3)4)8-17(16)25(22,23)21-15-10-13(19)9-14(20)11-15/h6-11,21H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVEEKERWUJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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